molecular formula C15H14ClNO2 B11993275 N-(2-chloro-6-methylphenyl)-4-methoxybenzamide CAS No. 127291-99-0

N-(2-chloro-6-methylphenyl)-4-methoxybenzamide

Cat. No.: B11993275
CAS No.: 127291-99-0
M. Wt: 275.73 g/mol
InChI Key: YPIXGTLZLJUOKD-UHFFFAOYSA-N
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Description

N-(2-chloro-6-methylphenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and methyl group on the phenyl ring, and a methoxy group on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-methylphenyl)-4-methoxybenzamide typically involves the reaction of 2-chloro-6-methylaniline with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-methylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-chloro-6-methylphenyl)-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-chloro-6-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide
  • 2-Chloro-n-(2-chloro-6-methylphenyl)acetamide
  • Dasatinib and its derivatives

Uniqueness

N-(2-chloro-6-methylphenyl)-4-methoxybenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group, in particular, can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

127291-99-0

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-4-methoxybenzamide

InChI

InChI=1S/C15H14ClNO2/c1-10-4-3-5-13(16)14(10)17-15(18)11-6-8-12(19-2)9-7-11/h3-9H,1-2H3,(H,17,18)

InChI Key

YPIXGTLZLJUOKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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